molecular formula C19H18N6O B12160410 N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12160410
M. Wt: 346.4 g/mol
InChI Key: GNXSOJNDVDGCOX-UHFFFAOYSA-N
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Description

  • Preparation Methods

    Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its effects on cellular processes, receptors, and enzymes.

      Medicine: Assess its pharmacological properties, such as anticancer or antimicrobial activity.

      Industry: Consider applications in materials science or drug development.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other indole derivatives, tetrazole-containing molecules, and benzamides.
    • Highlighting its uniqueness requires a detailed analysis of structural features and biological activities.

    Properties

    Molecular Formula

    C19H18N6O

    Molecular Weight

    346.4 g/mol

    IUPAC Name

    N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide

    InChI

    InChI=1S/C19H18N6O/c1-13-22-23-24-25(13)16-6-4-5-14(11-16)19(26)20-10-9-15-12-21-18-8-3-2-7-17(15)18/h2-8,11-12,21H,9-10H2,1H3,(H,20,26)

    InChI Key

    GNXSOJNDVDGCOX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43

    Origin of Product

    United States

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